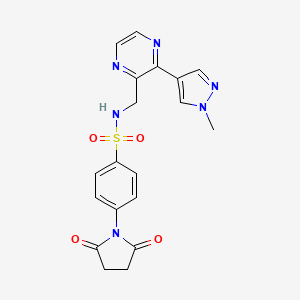

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

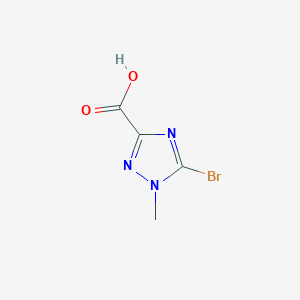

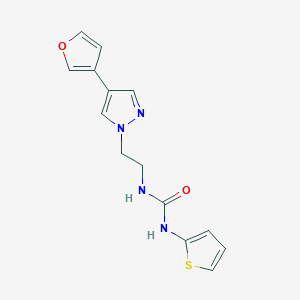

“(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This compound selectively inhibits PCSK9 protein synthesis . The molecular formula of this compound is C21H24ClN3O4S and its molecular weight is 449.95.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Studies

- Thermal, Optical, Etching, and Structural Studies : A compound closely related to the one , synthesized by substitution reactions, underwent comprehensive characterization, including X-ray diffraction. The study highlighted the molecule's thermal stability up to 170°C, providing insights into its structural integrity under various conditions (C. S. Karthik et al., 2021).

- Antimicrobial Activity : Derivatives of a similar compound were synthesized and tested for antimicrobial properties. Certain derivatives showed promising activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Biological Applications

- Analgesic Properties : Research on compounds structurally related to the query chemical demonstrated significant analgesic effects in animal models. For example, a high-efficacy 5-HT(1A) receptor agonist showed a curative-like action on allodynia in rats with spinal cord injury, suggesting potential therapeutic applications in pain management (F. Colpaert et al., 2004).

- Antileukemic Activity : Novel derivatives incorporating the piperidine structure, similar to the query compound, demonstrated antiproliferative activity against human leukemia cells, indicating potential in cancer therapy (K. Vinaya et al., 2011).

Crystal and Molecular Structure Analysis

- Crystal Structure Insights : Studies on related compounds have detailed crystal structures, providing a foundation for understanding the molecular basis of their chemical behavior and interactions. For instance, crystal structure analysis of adducts and side products in synthesis has enriched the knowledge of molecular conformations and intermolecular interactions (B. Revathi et al., 2015; Tamira Eckhardt et al., 2020).

Molecular Docking and Antimicrobial Activity

- Molecular Docking Studies : Theoretical studies including molecular docking have been conducted to predict the interaction of similar compounds with biological targets. This approach helps in understanding the molecular basis of biological activity and could guide the design of molecules with enhanced efficacy (C. Sivakumar et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c22-19-4-3-11-23-20(19)29-17-9-14-24(15-10-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h3-8,11,17H,1-2,9-10,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZARVSQYPWNPGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2679607.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2679609.png)

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)

![5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2679612.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679626.png)